

An In-depth Technical Guide on the Spectroscopic Data of Nickel Dichromate

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Compound of Interest

Compound Name: Nickel dichromate

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This technical guide provides a detailed overview of the available spectroscopic data for **nickel dichromate**, with a specific focus on the well-characterized coordination complex, tris(ethylenediamine)nickel(II) dichromate. Due to the scarcity of data on the simple **nickel dichromate** salt, this guide centers on its more stable and studied complex. The information presented herein is intended to support research and development activities requiring the characterization and quality control of this compound.

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

The synthesis of tris(ethylenediamine)nickel(II) dichromate is a reproducible aqueous-phase reaction.

The preparation of tris(ethylenediamine)nickel(II) dichromate involves the reaction of tris(ethylenediamine)nickel(II) dichloride dihydrate with potassium dichromate.^[1] The reaction proceeds via cation exchange, leading to the precipitation of the target compound.^[1]

A typical synthesis protocol is as follows:

- Prepare an aqueous solution of potassium dichromate ($K_2Cr_2O_7$).

- Prepare a separate aqueous solution of tris(ethylenediamine)nickel(II) chloride dihydrate ($[\text{Ni}(\text{en})_3]\text{Cl}_2 \cdot 2\text{H}_2\text{O}$).
- Slowly add the tris(ethylenediamine)nickel(II) chloride dihydrate solution to the potassium dichromate solution at room temperature.^{[1][2]}
- Allow the resulting mixture to stand for crystallization.
- The orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate that separate are collected by filtration.^[2]
- The crystals are then washed with a small amount of ice-cold water and air-dried.^[1]

Caption: Synthesis workflow for tris(ethylenediamine)nickel(II) dichromate.

Infrared (IR) Spectroscopic Data

The infrared spectrum of tris(ethylenediamine)nickel(II) dichromate exhibits characteristic bands for the ethylenediamine ligands and the dichromate anion.

A standard protocol for acquiring the IR spectrum of a solid sample such as this complex is as follows:

- The solid sample is finely ground.
- The ground sample is mixed with potassium bromide (KBr), which is IR transparent.
- The mixture is pressed into a thin, transparent pellet.
- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For instance, spectra have been recorded in the region of 100 to 3500 cm^{-1} on a Bruker FRA 106 Fourier Transform Raman spectrometer.^[1]

Caption: Experimental workflow for IR spectroscopy.

Wavenumber (cm ⁻¹)	Assignment	Reference
3316	$\nu(\text{N-H})$	[1]
3263	$\nu(\text{N-H})$	[1]
2939	$\nu(\text{C-H})$	[1]
2885	$\nu(\text{C-H})$	[1]
1569	$\delta(\text{N-H})$	[1]
1466	$\delta(\text{C-H})$	[1]
1328	$\nu(\text{C-N})$	[1]
1277	[1]	[1]
1108	[1]	
1025	[1]	
936	$\nu(\text{Cr-O})$	
879	$\nu(\text{Cr-O})$	
749	[1]	
677	[1]	
635	[1]	
544	[1]	
523	[1]	
485	[1]	

UV-Visible (UV-Vis) Spectroscopic Data

While specific UV-Vis spectra for tris(ethylenediamine)nickel(II) dichromate were not found in the surveyed literature, the expected absorption characteristics can be inferred from the electronic properties of the constituent $[\text{Ni}(\text{en})_3]^{2+}$ and $\text{Cr}_2\text{O}_7^{2-}$ ions.

A general protocol for obtaining the UV-Vis spectrum of a coordination complex in solution is as follows:

- A suitable solvent that dissolves the complex and is transparent in the UV-Vis region is selected.
- A solution of the complex with a known concentration is prepared.
- The absorbance of the solution is measured over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.
- A reference cuvette containing only the solvent is used to correct for any solvent absorbance.

Caption: General experimental workflow for UV-Vis spectroscopy.

The UV-Vis spectrum of tris(ethylenediamine)nickel(II) dichromate is expected to be a composite of the absorptions from the cation and the anion.

Ion	Type of Electronic Transition	Expected Wavelength Region
$[\text{Ni}(\text{en})_3]^{2+}$	d-d transitions	Visible
$\text{Cr}_2\text{O}_7^{2-}$	Ligand-to-Metal Charge Transfer (LMCT)	UV and Blue-Violet region

The $[\text{Ni}(\text{en})_3]^{2+}$ ion, with a d^8 electron configuration in an octahedral field, is expected to show weak to moderately intense bands in the visible region due to d-d electronic transitions. In contrast, the dichromate(VI) ion exhibits strong absorption in the blue and violet regions of the spectrum, which is responsible for its orange color.^[3] This intense absorption is due to ligand-to-metal charge transfer (LMCT) transitions. It is likely that the strong LMCT bands of the dichromate anion would dominate the spectrum, potentially masking the weaker d-d transitions of the nickel complex.

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